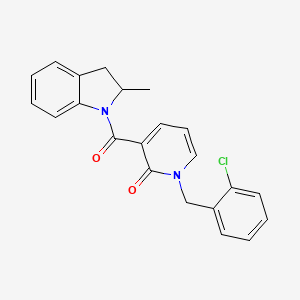
1-(2-chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a pyridin-2(1H)-one core, a 2-methylindoline-1-carbonyl group, and a 2-chlorobenzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the indoline core The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the indoline ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific requirements of the synthesis process. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, which may be useful in various applications.
Applications De Recherche Scientifique
1-(2-Chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways and interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.
Industry: The compound's unique properties may be exploited in the creation of advanced materials, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 1-(2-chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2-Chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one is structurally similar to other indoline derivatives and pyridin-2(1H)-one compounds.
Uniqueness: Its unique combination of functional groups and structural features distinguishes it from other compounds in its class, potentially leading to distinct biological and chemical properties.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-15-13-16-7-3-5-11-20(16)25(15)22(27)18-9-6-12-24(21(18)26)14-17-8-2-4-10-19(17)23/h2-12,15H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMZMVZIICMZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2889016.png)
![2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione](/img/structure/B2889017.png)
![N-(2,4-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/new.no-structure.jpg)

![3-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2889021.png)
![{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B2889024.png)
![(1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B2889025.png)

![3-cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889029.png)

![5-ethoxy-6-ethyl-1-methyl-3-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889033.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(2-phenylhydrazinyl)methylene]-](/img/structure/B2889034.png)
![2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate](/img/structure/B2889036.png)
![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B2889038.png)
